Benzenamine, 3,4-difluoro-, acetate
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Overview
Description
Benzenamine, 3,4-difluoro-, acetate: is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzenamine (aniline) where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the amino group is acetylated
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine, 3,4-difluoro-, acetate involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,4-difluoronitrobenzene, followed by reduction and acetylation.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3,4-difluorobenzene is coupled with an appropriate amine, followed by acetylation.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3,4-difluoro-, acetate can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the acetyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are used under various conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzenamine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of fluorinated aromatic compounds, which are valuable in materials science.
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of benzenamine, 3,4-difluoro-, acetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The acetyl group can influence the compound’s solubility and biological activity, potentially affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
- Benzenamine, 2,4-difluoro-, acetate
- Benzenamine, 3,5-difluoro-, acetate
- Benzenamine, 3,4-dichloro-, acetate
Comparison:
- Uniqueness: The specific positioning of the fluorine atoms in benzenamine, 3,4-difluoro-, acetate gives it unique chemical properties compared to other difluoro-substituted benzenamines. This positioning can affect its reactivity and interaction with other molecules.
- Chemical Properties: The presence of fluorine atoms generally increases the compound’s stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications.
- Biological Activity: The biological activity of this compound may differ from similar compounds due to the specific arrangement of substituents, influencing its potential therapeutic applications.
Properties
CAS No. |
106281-88-3 |
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Molecular Formula |
C8H9F2NO2 |
Molecular Weight |
189.16 g/mol |
IUPAC Name |
acetic acid;3,4-difluoroaniline |
InChI |
InChI=1S/C6H5F2N.C2H4O2/c7-5-2-1-4(9)3-6(5)8;1-2(3)4/h1-3H,9H2;1H3,(H,3,4) |
InChI Key |
GTCQCJUSLWOYKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1N)F)F |
Origin of Product |
United States |
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